molecular formula C14H23N3O3S B13874767 3-[3-(4-Methylsulfonylpiperazin-1-yl)propoxy]aniline

3-[3-(4-Methylsulfonylpiperazin-1-yl)propoxy]aniline

Cat. No.: B13874767
M. Wt: 313.42 g/mol
InChI Key: WLNJQCXBTZSGIP-UHFFFAOYSA-N
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Description

3-[3-(4-Methylsulfonylpiperazin-1-yl)propoxy]aniline is a chemical compound with a complex structure that includes a piperazine ring substituted with a methylsulfonyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Methylsulfonylpiperazin-1-yl)propoxy]aniline typically involves multiple steps. One common method includes the reaction of 4-methylsulfonylpiperazine with 3-bromopropoxybenzene under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Methylsulfonylpiperazin-1-yl)propoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

3-[3-(4-Methylsulfonylpiperazin-1-yl)propoxy]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(4-Methylsulfonylpiperazin-1-yl)propoxy]aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific therapeutic application being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)aniline
  • 3-((4-(Methylsulfonyl)piperazin-1-yl)methyl)aniline

Uniqueness

3-[3-(4-Methylsulfonylpiperazin-1-yl)propoxy]aniline is unique due to the presence of both the methylsulfonyl group and the propoxy linkage, which confer distinct chemical properties and potential biological activities compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H23N3O3S

Molecular Weight

313.42 g/mol

IUPAC Name

3-[3-(4-methylsulfonylpiperazin-1-yl)propoxy]aniline

InChI

InChI=1S/C14H23N3O3S/c1-21(18,19)17-9-7-16(8-10-17)6-3-11-20-14-5-2-4-13(15)12-14/h2,4-5,12H,3,6-11,15H2,1H3

InChI Key

WLNJQCXBTZSGIP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCCOC2=CC=CC(=C2)N

Origin of Product

United States

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